2-[(3-nitrobenzoyl)amino]benzamide
Description
2-[(3-Nitrobenzoyl)amino]benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the meta position of the benzoyl moiety. Benzamides are a versatile class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, nitazoxanide (a nitro-thiazolyl benzamide) is an antiparasitic drug , and 2-aminobenzamides like SNX-2112 are potent heat shock protein 90 (Hsp90) inhibitors . This article compares this compound with analogous compounds to elucidate structure-activity relationships (SARs) and functional diversity.
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(18)11-6-1-2-7-12(11)16-14(19)9-4-3-5-10(8-9)17(20)21/h1-8H,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHDDECYHGSHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[(3-nitrobenzoyl)amino]benzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.
Mode of Action
It is believed to interact with its target, the glycogen phosphorylase, muscle form, leading to changes in the enzyme’s activity
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Nitro Group Positioning: Meta-nitro substitution (as in this compound) contrasts with para-nitro in N-(3-chlorophenethyl)-4-nitrobenzamide . Meta positioning may influence steric interactions with target proteins.
- Halogen Effects : Replacement of nitro with iodine () increases molecular weight (366.15 g/mol vs. ~300 g/mol for nitro analogues) and may alter binding kinetics due to larger atomic radius .
- Hybrid Structures : SNX-2112 incorporates a trifluoromethyl group and indazolone core, enhancing Hsp90 binding affinity (IC₅₀ = 3 nM in HT-29 cells) .
Key Findings :
- Anticancer Activity: SNX-2112’s nanomolar potency highlights the importance of fused heterocyclic systems in Hsp90 inhibition .
- Antimicrobial Potency: Azetidinone-derived benzamides () show superior activity against Gram-positive bacteria compared to simpler benzamides.
- Antioxidant Efficacy: Thiourea-linked benzamides () with phenolic substituents exhibit radical scavenging, likely due to electron-donating groups.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
SAR Insights :
- Lipophilicity : Nitro and halogen substituents increase LogP, improving membrane permeability but reducing aqueous solubility.
- Prodrug Strategies: SNX-5422 (prodrug of SNX-2112) enhances oral bioavailability via esterification of the cyclohexanol group .
Q & A
Q. How to design a robust protocol for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer :
- In Vitro Models : LPS-stimulated RAW264.7 macrophages measure TNF-α suppression via ELISA .
- Dose-Response Curves : Use 5–6 concentrations (0.1–100 µM) to calculate EC and Hill coefficients, ensuring reproducibility across triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
